![molecular formula C16H13N3O4 B4407321 3-[2-(3-nitrophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4407321.png)
3-[2-(3-nitrophenoxy)ethyl]-4(3H)-quinazolinone
説明
Synthesis Analysis
Quinazolinones, including 3-[2-(3-nitrophenoxy)ethyl]-4(3H)-quinazolinone, can be synthesized through multiple methods. One approach involves cyclization reactions of 2-aminobenzamides with a range of acyclic or cyclic 1,3-diketones via C–C bond cleavage, yielding various quinazolinone derivatives. This method, facilitated by catalysts such as camphorsulfonic acid in an aqueous solution of biodegradable ethyl lactate, demonstrates the compound's synthesis versatility (Shen et al., 2015).
Molecular Structure Analysis
Quinazolinones exhibit a unique molecular structure characterized by a bicyclic system composed of a benzene ring fused to a pyrimidine ring. The presence of substituents like the 3-nitrophenoxyethyl group impacts the electronic configuration and steric properties, influencing the compound's reactivity and function. The molecular structure has been elucidated using techniques such as IR, 1H-NMR, and MS, providing insights into the compound's chemical environment and potential interactions (Georgey et al., 2008).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, reflecting their chemical properties. Reactions include nucleophilic substitutions, where the quinazolinone acts as a substrate for electrophiles due to the electron-rich nature of the nitrogen atom in the pyrimidine ring. The nitro group in this compound enhances its reactivity by withdrawing electron density from the ring, facilitating electrophilic substitutions at other positions (Smith et al., 1996).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystal structure, are determined by its molecular structure. The presence of the nitro and ether groups affects its solubility in organic solvents and water, making it suitable for applications requiring specific solubility characteristics. The compound's melting point and crystal structure provide additional information crucial for its handling and application in various domains (Tulyasheva et al., 2005).
Chemical Properties Analysis
This compound's chemical properties, such as reactivity, stability, and interaction with other chemical species, are essential for its potential applications. The nitro group enhances its acidity and electrophilic character, making it reactive towards nucleophiles. Its stability under various conditions is critical for its storage and use in chemical synthesis or other applications (El-hashash et al., 2011).
将来の方向性
特性
IUPAC Name |
3-[2-(3-nitrophenoxy)ethyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c20-16-14-6-1-2-7-15(14)17-11-18(16)8-9-23-13-5-3-4-12(10-13)19(21)22/h1-7,10-11H,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTXENHUOPEVOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCOC3=CC=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



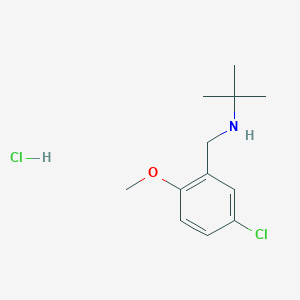
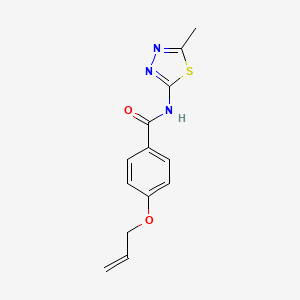
![N-(2-furylmethyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4407253.png)
![N-[2-(pentanoylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B4407258.png)

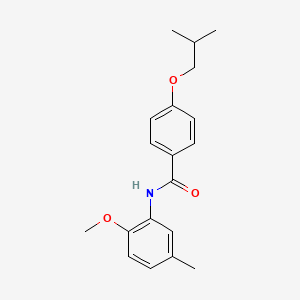
![methyl {2-[(1-adamantylamino)carbonyl]phenyl}carbamate](/img/structure/B4407272.png)
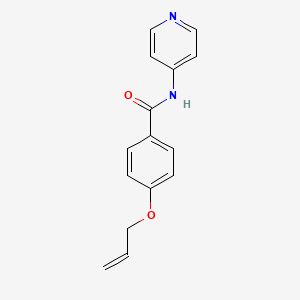
![3-{[(4-methoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4407301.png)
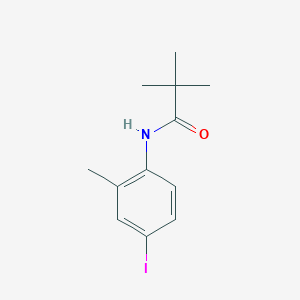
![N-{[(2-methyl-5-quinolinyl)amino]carbonothioyl}-2-furamide](/img/structure/B4407313.png)
![2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4407335.png)
![3-(methoxymethyl)-5-[(4-methoxy-3-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B4407343.png)
![2-methoxy-3-methyl-N-{2-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B4407346.png)